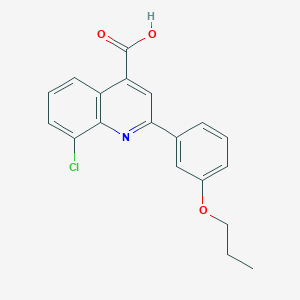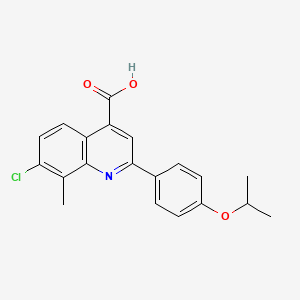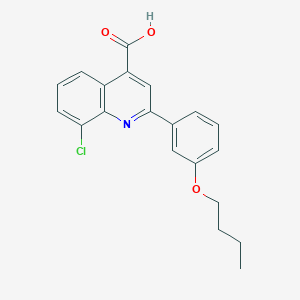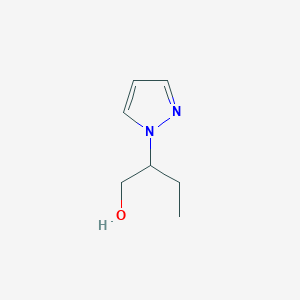
2-(1H-pyrazol-1-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)butan-1-ol, also known as PBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-(1H-pyrazol-1-yl)butan-1-ol is related to the pyrazole moiety, which is a significant component in the synthesis of various biologically active compounds. Pyrazoles are known for their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine to yield heterocyclic appended pyrazoles. These methods allow for the creation of diverse heterocyclic systems with potential biological activities, offering pathways for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Biological Activities and Drug Development
Pyrazole derivatives, including those related to this compound, are considered privileged structures in drug development due to their immense therapeutic potential. Multicomponent reactions (MCRs) have been employed for the efficient synthesis of pyrazole derivatives, showcasing a variety of biological activities. These include antibacterial, anticancer, antifungal, and antioxidant activities, among others. The development of these compounds through MCRs highlights their significance in medicinal chemistry, with a focus on creating more effective and targeted therapeutic agents (Becerra, Abonía, & Castillo, 2022).
Anticancer Applications
Pyrazoline derivatives, which can be synthesized from compounds like this compound, have shown significant potential in anticancer research. Various synthetic strategies have been explored to develop new anticancer agents based on pyrazoline structures. These compounds have been found to exhibit promising biological effects, indicating the potential of pyrazoline and its derivatives in cancer therapy. The ongoing research in this area underlines the importance of pyrazoline moieties in the design and discovery of new anticancer drugs (Ray et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
A study on a rhodium (iii)-catalyzed c–h bond functionalization of a similar compound, 2-(1h-pyrazol-1-yl)pyridine, with internal alkynes has been reported . This provides a way for the divergent synthesis of either C–H alkenylation products or indazole products .
Result of Action
One study showed that a compound with a similar structure had potent in vitro antipromastigote activity .
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-1-yl)butan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, pyrazole-based ligands, similar to this compound, have been shown to coordinate with metal ions, forming complexes that can act as catalysts in biochemical reactions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can affect various cellular activities, including enzyme inhibition and activation, which in turn impacts cell proliferation, differentiation, and apoptosis . Understanding these effects is essential for developing potential therapeutic strategies involving this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their efficacy and activity . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Understanding these interactions is vital for elucidating the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and efficacy . Studying these transport mechanisms is essential for optimizing the compound’s delivery and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-pyrazol-1-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMEOVFOVGIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
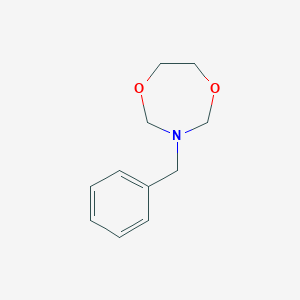

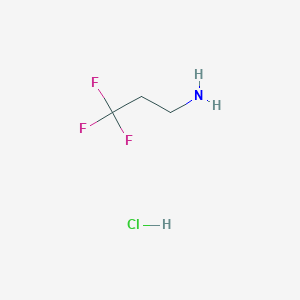
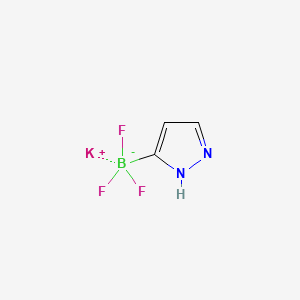
![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)

